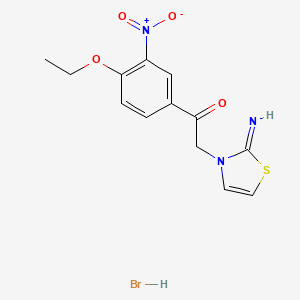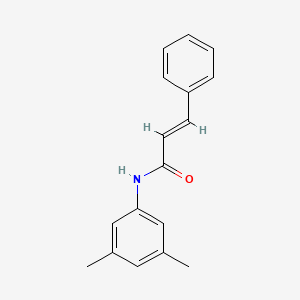
1-(4-ethoxy-3-nitrophenyl)-2-(2-imino-1,3-thiazol-3(2H)-yl)ethanone hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethoxy-3-nitrophenyl)-2-(2-imino-1,3-thiazol-3(2H)-yl)ethanone hydrobromide is a useful research compound. Its molecular formula is C13H14BrN3O4S and its molecular weight is 388.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.98884 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cognitive Enhancement and Neuroprotection
Research on similar compounds has shown potential for cognitive enhancement and neuroprotection. A study investigated the effects of T-588, a cognitive enhancer, on sodium nitroprusside-induced toxicity in cultured rat astrocytes. This compound demonstrated a protective effect against mitochondrial dysfunction and cell injury, suggesting potential applications in neuroprotection and cognitive enhancement (Phuagphong et al., 2004).
Enzyme Inhibition and Antioxidant Activity
Compounds with a thiazole structure have been explored for their enzyme inhibition and antioxidant activities. Hindered phenolic aminothiazoles exhibited α-glucosidase and α-amylase inhibitory activities, alongside significant antioxidant properties. This suggests a potential role in managing diabetes and oxidative stress-related conditions (Satheesh et al., 2017).
Photophysical Properties and Dye Design
The impact of regioisomerism on the photophysical properties of 4-hydroxy-1,3-thiazole-based push–pull-chromophores/fluorophores was studied, revealing that nitro groups used as acceptors did not quench fluorescence, but instead, the derivatives exhibited high quantum yields. This finding underlines the importance of molecular structure-property relationships in the design of fluorescent dyes (Habenicht et al., 2015).
Antimicrobial and Antifungal Properties
Research on imino-4-methoxyphenol thiazole-derived Schiff base ligands showed moderate activity against bacterial and fungal species, indicating potential for antimicrobial and antifungal applications. The study highlights the importance of structural optimization for enhancing bioactivity (Vinusha et al., 2015).
Synthetic Methodologies and Chemical Transformations
The synthesis and rearrangements in the thiazoline imine series were explored, leading to the development of new methodologies for synthesizing thiazole derivatives. This work contributes to the advancement of synthetic organic chemistry and the exploration of novel chemical transformations (Murav'eva et al., 1967).
特性
IUPAC Name |
1-(4-ethoxy-3-nitrophenyl)-2-(2-imino-1,3-thiazol-3-yl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S.BrH/c1-2-20-12-4-3-9(7-10(12)16(18)19)11(17)8-15-5-6-21-13(15)14;/h3-7,14H,2,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOGARQLENGDDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)CN2C=CSC2=N)[N+](=O)[O-].Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(E)-[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione](/img/structure/B5541766.png)

![2-(2,4-dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5541780.png)

![3-nitro-N-[(E)-quinolin-8-ylmethylideneamino]benzamide](/img/structure/B5541794.png)
![5-isopropyl-N-methyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5541801.png)
![8-(1,3-benzodioxol-5-ylcarbonyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5541804.png)
![1-tert-butyl-4-{[4-hydroxy-4-(3-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5541805.png)

![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2,6-dimethylpyrimidine](/img/structure/B5541838.png)
![2-[(3-Chlorophenoxy)methyl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B5541855.png)
![4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541863.png)

![N-(2-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541873.png)
